molecular formula C16H15NO4 B14497672 D-Tyrosine, N-benzoyl- CAS No. 64896-36-2

D-Tyrosine, N-benzoyl-

Cat. No.: B14497672
CAS No.: 64896-36-2
M. Wt: 285.29 g/mol
InChI Key: KUUUDPTUEOKITK-CQSZACIVSA-N
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Description

D-Tyrosine, N-benzoyl- is a derivative of the amino acid tyrosine, where the amino group is protected by a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosine, N-benzoyl- typically involves the protection of the amino group of D-tyrosine using benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of D-Tyrosine, N-benzoyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: D-Tyrosine, N-benzoyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Tyrosine, N-benzoyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Tyrosine, N-benzoyl- involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes like tyrosinase, which catalyzes its conversion to L-DOPA, a precursor for neurotransmitters such as dopamine. This conversion is crucial for understanding its role in metabolic pathways and its potential therapeutic applications .

Comparison with Similar Compounds

Comparison: D-Tyrosine, N-benzoyl- is unique due to its specific stereochemistry and the presence of the benzoyl protecting group. This makes it more stable and less prone to degradation compared to its unprotected counterparts. Additionally, the benzoyl group can be selectively removed under mild conditions, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

64896-36-2

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

(2R)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C16H15NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-9,14,18H,10H2,(H,17,19)(H,20,21)/t14-/m1/s1

InChI Key

KUUUDPTUEOKITK-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

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